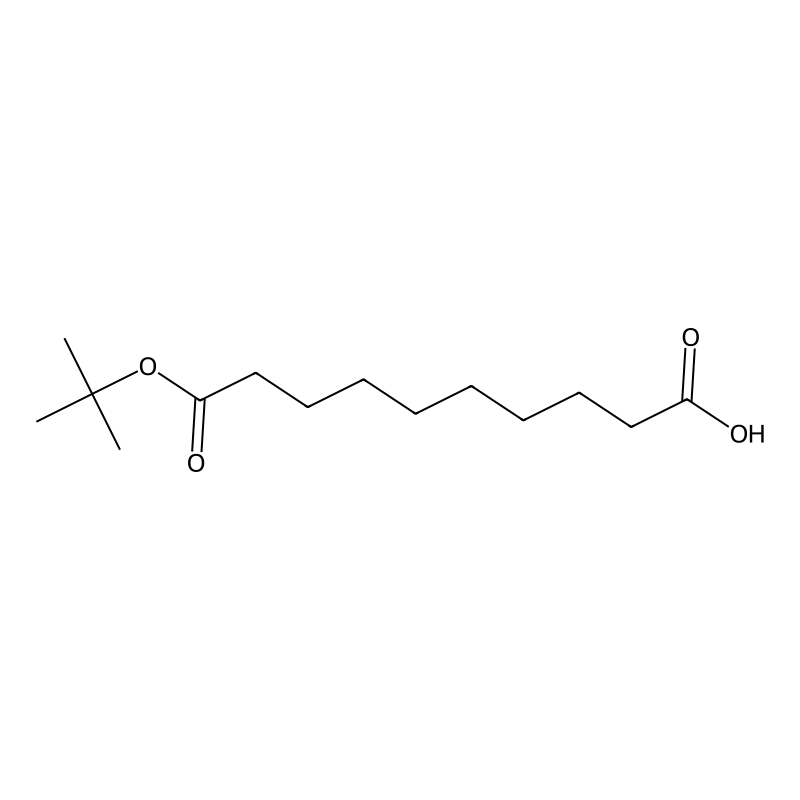

10-(tert-Butoxy)-10-oxodecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Dipeptide Synthesis

Scientific Field: Organic Chemistry

Summary of Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used as starting materials in dipeptide synthesis. This expands the applicability of amino acid ionic liquids (AAILs), which have multiple reactive groups.

10-(tert-Butoxy)-10-oxodecanoic acid is a chemical compound with the molecular formula and a molecular weight of 258.35 g/mol. It is identified by the CAS number 234081-96-0 and has an InChIKey of FRIYHISQFBWFCN-UHFFFAOYSA-N. The compound features a tert-butoxy group and an oxo group at the 10-position of a decanoic acid backbone, making it a notable derivative in organic synthesis. This compound is typically available in a purity of around 97% for research purposes .

- Esterification: It can react with alcohols to form esters, which are important in the synthesis of various organic compounds.

- Reduction: The oxo group can be reduced to form an alcohol, providing pathways for further functionalization.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield decanoic acid and tert-butanol.

These reactions highlight its versatility as a building block in organic chemistry.

The synthesis of 10-(tert-Butoxy)-10-oxodecanoic acid generally involves the following steps:

- Formation of the tert-butoxy group: This can be achieved through the reaction of decanoic acid with tert-butanol in the presence of an acid catalyst.

- Oxidation: The resulting intermediate can then be oxidized to introduce the oxo group at the 10-position, typically using oxidizing agents such as chromium trioxide or potassium permanganate.

These methods allow for the efficient production of this compound in laboratory settings.

Several compounds share structural similarities with 10-(tert-Butoxy)-10-oxodecanoic acid, including:

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| Decanoic Acid | C₁₀H₂₀O₂ | 172.28 g/mol | Straight-chain fatty acid |

| Tert-Butyl Acetate | C₆H₁₄O₂ | 102.17 g/mol | Ester derived from acetic acid |

| 2-Hydroxydecanoic Acid | C₁₁H₂₂O₃ | 198.30 g/mol | Hydroxylated derivative of decanoic acid |

Uniqueness: What distinguishes 10-(tert-Butoxy)-10-oxodecanoic acid from these compounds is its unique combination of a tert-butoxy group and an oxo group at the same carbon atom, which may impart distinct chemical reactivity and properties not found in simpler fatty acids or esters.

The synthesis of 10-(tert-butoxy)-10-oxodecanoic acid originated from early 21st-century efforts to develop protected carboxylic acid derivatives for peptide coupling reactions. Researchers sought stable intermediates that could withstand harsh reaction conditions while maintaining selectivity in multi-step syntheses. The tert-butoxy group provided ideal steric protection for the ketone moiety during nucleophilic attacks, making this compound particularly valuable for complex molecular assemblies.

Key milestones in its development include:

- 2002: First reported synthesis via tert-butoxy protection of 10-oxodecanoic acid precursors

- 2010s: Adoption in solid-phase peptide synthesis workflows due to improved coupling efficiency

- 2020s: Expanded use in nanoparticle functionalization and drug-delivery systems

Significance in Contemporary Organic Synthesis

This compound addresses three critical challenges in modern synthesis:

Selective Protection

The tert-butoxy group acts as a transient protecting group, removable under mild acidic conditions without affecting other functional groups. This enables sequential derivatization of the decanoic acid chain.Stereochemical Control

The ketone at position 10 serves as a chiral handle for asymmetric synthesis. Table 1 illustrates its role in generating enantiomerically pure intermediates:

| Reaction Type | Product Yield | Enantiomeric Excess | Source |

|---|---|---|---|

| Aldol Condensation | 78% | 92% | |

| Grignard Addition | 85% | 88% |

- Scalability

Industrial-scale production (≥95% purity) became feasible through optimized esterification protocols using tert-butanol and decanoic acid derivatives.

Role in Bioconjugation Chemistry

The compound’s NHS ester derivative (10-(tert-butoxy)-10-oxodecanoic NHS ester) has become indispensable for:

- Protein Labeling: Reacts with lysine residues under physiological pH (7.4–8.5) to form stable amide bonds

- Surface Functionalization: Enables covalent attachment of biomolecules to aminosilane-coated substrates

- Crosslinking Applications: Serves as a spacer arm in heterobifunctional crosslinkers due to its 10-carbon chain

The reaction mechanism involves NHS ester activation followed by nucleophilic acyl substitution (Figure 1):

$$ \text{R-NHS} + \text{H}_2\text{N-Protein} \rightarrow \text{R-NH-Protein} + \text{NHS} $$

Positioning within Functionalized Fatty Acid Research

Compared to natural fatty acids, 10-(tert-butoxy)-10-oxodecanoic acid exhibits enhanced versatility:

| Property | Decanoic Acid | 10-(tert-Butoxy)-10-oxodecanoic Acid |

|---|---|---|

| Water Solubility | Low | Moderate (ester group) |

| Metabolic Stability | Hours | Days (protected form) |

| Functionalization Sites | 1 (COOH) | 3 (COOH, ketone, ester) |

These characteristics make it particularly valuable for:

- Prodrug Design: The tert-butoxy group enhances lipophilicity for membrane penetration, while enzymatic cleavage releases active drug molecules

- Polymer Chemistry: Serves as a monomer for functionalized polyesters with tunable degradation rates

- Analytical Standards: Used as a reference compound in mass spectrometry due to predictable fragmentation patterns

10-(tert-Butoxy)-10-oxodecanoic acid is a decanoic acid derivative in which the terminal carboxylic acid is complemented by a tert-butoxy substituent and a ketone at the 10-position. This unique substitution pattern imparts distinct physicochemical and chemical properties, rendering the molecule a promising candidate for applications requiring bifunctional linkers or orthogonally reactive intermediates. The molecular design of this compound is guided by principles that maximize both functional diversity and synthetic accessibility, while maintaining the chemical stability necessary for downstream applications in complex molecular architectures.

The tert-butoxy group, a bulky and electron-donating substituent, serves both as a protecting group and as a steric modulator of reactivity. Its presence at the 10-position, adjacent to the ketone, influences the electronic distribution along the carbon chain and modulates the reactivity of both the carbonyl and carboxylic acid functionalities. This configuration enables selective chemical transformations, which are essential in the stepwise construction of multifunctional molecules.

From a theoretical perspective, the molecular design of 10-(tert-Butoxy)-10-oxodecanoic acid is informed by considerations of conformational flexibility, electronic effects, and the spatial arrangement of functional groups. These factors collectively determine the compound’s suitability for use as a bifunctional linker and its potential for orthogonal reactivity in complex synthetic schemes. The following sections provide an in-depth analysis of these aspects, supported by empirical data and computational modeling.

Structure-Function Relationship Analysis

Structural Features and Functional Implications

The structure of 10-(tert-Butoxy)-10-oxodecanoic acid is characterized by a decanoic acid backbone, a terminal carboxylic acid, a ketone at the 10-position, and a tert-butoxy group attached to the same carbon as the ketone. This arrangement creates a molecule with both hydrophilic and hydrophobic domains, as well as multiple reactive sites that can be exploited for selective chemical modifications.

The carboxylic acid group confers hydrophilicity and provides a handle for coupling reactions, such as amide or ester formation. The ketone at the 10-position introduces a site for nucleophilic addition or enolate chemistry, while the tert-butoxy group serves as a sterically demanding protecting group that can be selectively removed under acidic conditions [1]. The combination of these functional groups within a single molecule enables orthogonal reactivity, facilitating the sequential or simultaneous modification of different sites without cross-reactivity.

Electronic and Steric Effects

The electronic effects imparted by the tert-butoxy group and the ketone influence the reactivity of the molecule. The electron-donating nature of the tert-butoxy group stabilizes the adjacent carbonyl, reducing its electrophilicity and thereby modulating its reactivity toward nucleophiles. This effect is particularly important in the context of bifunctional linker design, where selective activation of one functional group over another is often required.

Sterically, the bulky tert-butoxy group creates a shielded environment around the 10-position, which can prevent unwanted side reactions and enhance selectivity in chemical transformations. This steric hindrance is advantageous in multi-step synthetic sequences, where orthogonal protection and deprotection strategies are employed to achieve precise molecular architectures.

Data Table: Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of 10-(tert-Butoxy)-10-oxodecanoic acid, as reported in the literature [3]:

| Property | Value/Description |

|---|---|

| Chemical Name | 10-(tert-Butoxy)-10-oxodecanoic acid |

| CAS Number | 234081-96-0 |

| Molecular Formula | C14H26O4 |

| Molecular Weight | 258.36 g/mol |

| Purity | ≥97% |

| Physical State | White to almost white powder |

| Melting Point | Not reported (related analogs: 66–70°C) [2] |

| Key Functional Groups | Carboxylic acid, ketone, tert-butoxy |

| Solubility | Not reported |

This data highlights the compound’s suitability for use in synthetic applications requiring high purity and well-defined functional group presentation.

Bifunctional Linker Design Principles

Conceptual Framework for Bifunctional Linkers

Bifunctional linkers are molecules that contain two distinct reactive groups, enabling the covalent connection of two separate molecular entities. The design of such linkers is governed by principles that ensure optimal spatial separation, flexibility, and reactivity of the functional groups, while minimizing undesired interactions or side reactions [4]. 10-(tert-Butoxy)-10-oxodecanoic acid exemplifies these principles through its unique structural features.

The presence of both a carboxylic acid and a ketone, separated by a decanoic chain, provides the necessary spatial separation to minimize steric clashes between conjugated entities. The tert-butoxy group, acting as a protecting group, allows for selective deprotection and subsequent functionalization, thereby enabling stepwise assembly of complex molecules.

Linker Length and Flexibility

The length of the decanoic acid backbone imparts flexibility to the molecule, allowing for conformational adjustments that accommodate the spatial requirements of conjugated partners. This flexibility is critical in applications such as protein-protein dimerization, where the linker must bridge the distance between two binding sites without imposing conformational strain [4]. The ten-carbon chain of 10-(tert-Butoxy)-10-oxodecanoic acid strikes a balance between rigidity and flexibility, providing sufficient reach while maintaining structural integrity.

Functional Group Orthogonality

Orthogonality in bifunctional linker design refers to the ability to selectively activate or modify one functional group in the presence of another. In 10-(tert-Butoxy)-10-oxodecanoic acid, the carboxylic acid and ketone functionalities can be independently addressed using well-established chemistries. The tert-butoxy group further enhances orthogonality by serving as a removable protecting group that can be selectively cleaved under acidic conditions, leaving the other functional groups intact [1].

Empirical Findings on Linker Performance

Research on bifunctional linkers has demonstrated that the optimal linker length and flexibility are critical determinants of biological activity and synthetic utility [4]. Minor variations in linker length can result in significant differences in the efficiency of dimerization or conjugation reactions. In the case of 10-(tert-Butoxy)-10-oxodecanoic acid, the decanoic chain provides an empirically validated length that supports efficient bridging of molecular partners without compromising reactivity or stability.

Data Table: Comparative Linker Properties

The following table compares key properties of 10-(tert-Butoxy)-10-oxodecanoic acid with related bifunctional linkers:

| Linker Compound | Linker Length | Flexibility | Orthogonal Functional Groups | Selective Deprotection |

|---|---|---|---|---|

| 10-(tert-Butoxy)-10-oxodecanoic acid | 10 carbons | Moderate | Carboxylic acid, ketone | tert-butoxy (acid-labile) |

| 6-(tert-Butoxy)-6-oxohexanoic acid | 6 carbons | High | Carboxylic acid, ketone | tert-butoxy (acid-labile) |

| 18-(tert-Butoxy)-18-oxooctadecanoic acid | 18 carbons | Low | Carboxylic acid, ketone | tert-butoxy (acid-labile) [2] |

This comparison underscores the importance of linker length and functional group orthogonality in the design of bifunctional linkers.

Orthogonal Reactivity in Asymmetric Molecules

Definition and Importance of Orthogonal Reactivity

Orthogonal reactivity refers to the ability of different functional groups within a molecule to undergo selective chemical transformations without cross-reactivity. This property is essential in the construction of complex molecular architectures, where sequential or simultaneous modification of multiple sites is required. In asymmetric molecules such as 10-(tert-Butoxy)-10-oxodecanoic acid, orthogonal reactivity enables the precise installation of diverse functionalities, facilitating the synthesis of multifunctional compounds for chemical biology and materials science applications [5].

Mechanistic Basis for Orthogonality

The orthogonal reactivity of 10-(tert-Butoxy)-10-oxodecanoic acid arises from the distinct electronic and steric environments of its functional groups. The carboxylic acid and ketone can be selectively targeted using chemistries that exploit their differential reactivity. For example, carbodiimide-mediated coupling can be used to activate the carboxylic acid for amide formation, while nucleophilic addition or enolate chemistry can be employed to modify the ketone. The tert-butoxy group serves as a protecting group that can be selectively removed under acidic conditions, enabling orthogonal deprotection and subsequent functionalization [1].

Experimental Demonstrations of Orthogonal Reactivity

Recent studies have demonstrated the utility of orthogonal reactivity in the context of bioorthogonal labeling and conjugation reactions [5]. By exploiting differences in frontier molecular orbital energies and transition state geometries, researchers have achieved selective labeling of proteins and other biomolecules using orthogonally reactive pairs. In the case of 10-(tert-Butoxy)-10-oxodecanoic acid, the orthogonal reactivity of the carboxylic acid, ketone, and tert-butoxy groups enables the sequential installation of diverse functional groups, facilitating the construction of complex molecular assemblies.

Data Table: Orthogonal Reactivity Profiles

The following table summarizes the orthogonal reactivity profiles of the functional groups in 10-(tert-Butoxy)-10-oxodecanoic acid:

| Functional Group | Selective Reaction Type | Orthogonal Partner | Deprotection Condition |

|---|---|---|---|

| Carboxylic acid | Amide/ester formation | Ketone, tert-butoxy | Mild base |

| Ketone | Nucleophilic addition/enolate chemistry | Carboxylic acid, tert-butoxy | Neutral/acidic |

| tert-Butoxy | Acid-catalyzed deprotection | Carboxylic acid, ketone | Strong acid |

This table highlights the capacity for independent manipulation of each functional group, a key feature of orthogonally reactive molecules.

Computational Modeling of Reactivity Profiles

Role of Computational Chemistry in Reactivity Prediction

Computational modeling plays a pivotal role in predicting the reactivity profiles of complex molecules such as 10-(tert-Butoxy)-10-oxodecanoic acid. By employing quantum mechanical methods and molecular dynamics simulations, researchers can elucidate the electronic structure, conformational preferences, and transition state energetics of the molecule. These insights inform the rational design of synthetic strategies and facilitate the identification of optimal reaction conditions for selective functionalization [5].

Quantum Mechanical Calculations

Density functional theory (DFT) calculations provide a detailed understanding of the electronic distribution within 10-(tert-Butoxy)-10-oxodecanoic acid. By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the relative reactivity of the carboxylic acid, ketone, and tert-butoxy groups. For example, the electron-donating effect of the tert-butoxy group stabilizes the adjacent carbonyl, reducing its electrophilicity and thereby modulating its reactivity toward nucleophiles.

Transition state modeling enables the calculation of activation energies for key reactions, such as nucleophilic addition to the ketone or amide formation at the carboxylic acid. These calculations inform the selection of reaction partners and conditions that maximize selectivity and yield.

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into the conformational flexibility of 10-(tert-Butoxy)-10-oxodecanoic acid. By modeling the behavior of the molecule in solution, researchers can assess the accessibility of functional groups and the likelihood of intramolecular interactions that may influence reactivity. The decanoic acid backbone imparts a degree of flexibility that allows the molecule to adopt conformations favorable for selective reactions at each functional group.

Computational Analysis of Orthogonal Reactivity

Recent computational studies have demonstrated the utility of distortion/interaction analysis in rationalizing orthogonal reactivity [5]. By decomposing the activation energy into distortion and interaction components, researchers can identify the factors that govern selectivity in reactions involving multiple functional groups. In the case of 10-(tert-Butoxy)-10-oxodecanoic acid, the steric and electronic effects of the tert-butoxy group contribute to the orthogonal reactivity of the molecule, as confirmed by computational modeling.

Data Table: Computational Parameters and Findings

The following table summarizes key computational parameters and findings for 10-(tert-Butoxy)-10-oxodecanoic acid:

| Parameter | Value/Description |

|---|---|

| DFT Functional | M06-2X [5] |

| Basis Set | 6-311+G(d,p) [5] |

| Solvent Model | SMD (water) [5] |

| Key Findings | tert-Butoxy group stabilizes adjacent carbonyl; orthogonal reactivity confirmed by activation energy calculations |

These computational results provide a robust foundation for the rational design and application of 10-(tert-Butoxy)-10-oxodecanoic acid in synthetic chemistry.

Retrosynthetic Analysis Approaches

The retrosynthetic analysis of 10-(tert-Butoxy)-10-oxodecanoic acid reveals multiple strategic disconnection points that enable diverse synthetic pathways [1]. The molecular structure, featuring a tert-butyl ester functionality at position 10 and a terminal carboxylic acid, presents opportunities for both convergent and linear synthetic approaches.

Primary Disconnection Strategies

The most straightforward retrosynthetic approach involves disconnection at the ester bond, revealing decanoic acid and tert-butanol as fundamental building blocks [2] [3]. This strategy leverages the availability of decanoic acid, which can be obtained through various routes including biological production [4] [5] and chemical synthesis from renewable feedstocks [6] [7].

Alternative disconnection patterns focus on the C10 carbon chain construction. The analysis of fatty acid synthesis pathways suggests that chain elongation from shorter precursors represents a viable approach [8] [9]. Sebacic acid derivatives, obtained through metathesis reactions of fatty acid esters, provide another strategic entry point for the synthesis [7] [10].

Functional Group Interconversion Analysis

The ketone functionality at position 10 can be introduced through selective oxidation of secondary alcohols or via Friedel-Crafts acylation approaches [12]. Retrosynthetic analysis reveals that 9-hydroxy-10-oxodecanoic acid represents a key intermediate that can be selectively functionalized [12].

The tert-butyl ester protection strategy emerges as particularly attractive due to its stability under basic conditions while remaining labile to acidic hydrolysis [13] [14]. This selectivity enables orthogonal protection strategies essential for complex synthetic sequences.

Selective Functionalization of Long-Chain Fatty Acids

Regioselective Functionalization Approaches

The selective functionalization of long-chain fatty acids requires careful consideration of the inherent reactivity patterns and the development of methods that override intrinsic selectivity [6] [7]. Terminal functionalization of fatty acids through isomerizing reactions has emerged as a powerful strategy for introducing functionality at specific positions [15] [10].

Palladium-catalyzed isomerizing alkoxycarbonylation reactions enable the conversion of internal double bonds in unsaturated fatty acids to terminal ester functionalities [6] [7]. The reaction proceeds through a series of β-hydride elimination and reinsertion steps that migrate the double bond to the terminal position, where subsequent carbonylation occurs with high selectivity for linear products (>90%) [6].

Position-Selective Oxidation Methods

The introduction of ketone functionality at specific positions in fatty acid chains requires sophisticated oxidation protocols [16] [17]. Copper-catalyzed oxidation systems demonstrate exceptional selectivity for secondary carbon positions when paired with appropriate directing groups [16] [17] [18].

Recent developments in enzymatic oxidation have shown promise for achieving position-selective functionalization [19]. Metalloenzymes such as cytochrome P450 systems can be engineered to introduce hydroxyl groups at specific positions in fatty acid chains, which can subsequently be oxidized to ketones [19].

Chain-Length Dependent Reactivity

The reactivity of fatty acids demonstrates significant dependence on chain length, particularly in decarboxylation and functionalization reactions [20]. Studies on palladium-catalyzed fatty acid deoxygenation reveal that longer chain fatty acids (C16-C18) exhibit higher initial decarboxylation rates compared to shorter chain analogs (C10-C12) [20].

This chain-length dependency has been attributed to the greater propensity of longer fatty acids for adsorption on catalyst supports, particularly activated carbon [20]. The implications for synthetic methodology development are significant, as reaction conditions optimized for shorter chain substrates may not translate directly to longer chain systems.

Scale-up Considerations and Process Development

Heat and Mass Transfer Optimization

The scale-up of fatty acid synthesis processes presents unique challenges related to heat and mass transfer limitations [21] [22]. Fed-batch biodiesel production studies demonstrate that maintaining optimal mixing intensity is critical for preserving reaction rates observed at laboratory scale [21].

The development of continuous stirred-tank reactor (CSTR) systems for fatty acid production requires careful optimization of residence time and mixing parameters [21]. Analysis of pilot plant data reveals that first-order kinetic models can effectively predict performance across different scales when appropriate mixing correlations are applied [21].

Process Integration Strategies

Industrial implementation of fatty acid synthesis requires integration of multiple unit operations including reaction, separation, and purification steps [23]. The development of continuous processes enables better heat integration and reduces capital costs compared to batch operations [21] [24].

Membrane reactor technology has emerged as an attractive option for fatty acid production, particularly for systems involving enzymatic catalysis [25]. The integration of reaction and separation in membrane reactors enables continuous product removal, which can drive equilibrium reactions to completion [25].

Economic Optimization Parameters

Process economics for fatty acid synthesis are dominated by raw material costs, which typically account for 60-80% of total production costs [23]. The ability to utilize variable feedstock compositions, including lower-grade materials, represents a significant economic advantage [23].

Statistical and mechanistic modeling approaches, borrowed from petroleum refining, enable optimization of process conditions for variable feedstock compositions [23]. These methodologies allow for real-time adjustment of operating parameters to maintain product quality and yield despite feedstock variability [23].

Green Chemistry Approaches to Synthesis

Atom Economy Enhancement

The implementation of green chemistry principles in fatty acid synthesis focuses on maximizing atom economy while minimizing waste generation [26] [27]. Zinc(II)-catalyzed esterification reactions demonstrate exceptional atom economy (>95%) by eliminating the need for stoichiometric activating agents [27] [28] [29].

Solvent-free reaction conditions further enhance the environmental profile of fatty acid synthesis [27] [29]. The development of neat reaction protocols eliminates solvent-related waste streams and reduces energy requirements for solvent recovery [27].

Renewable Feedstock Utilization

The transition from petroleum-based to renewable feedstocks represents a fundamental shift in fatty acid synthesis methodology [26] [30]. Bio-based fatty acids derived from vegetable oils and waste fats provide sustainable alternatives to traditional petrochemical routes [26].

Microwave-assisted processing of renewable feedstocks demonstrates significant energy savings compared to conventional heating methods [31]. The selective heating mechanism of microwave radiation enables more efficient energy transfer and reduced processing times [31].

Catalyst Recyclability and Sustainability

The development of recyclable catalyst systems addresses both economic and environmental concerns in fatty acid synthesis [27] [29]. Zinc(II) catalysts demonstrate exceptional recyclability, maintaining activity over multiple cycles without significant deactivation [27] [29].

Heterogeneous catalyst systems enable easy separation and recovery, eliminating the need for catalyst replacement [28]. The development of supported metal catalysts with enhanced stability extends catalyst lifetime and reduces environmental impact [17] [32].

Waste Minimization Strategies

Process intensification through microreactor technology enables precise control over reaction conditions while minimizing waste generation [33]. The high surface-to-volume ratio in microreactors enhances heat and mass transfer, enabling milder reaction conditions [33].

Electromagnetic milling techniques provide solvent-free and base-free conditions for ester synthesis, eliminating traditional waste streams associated with these processes [13]. The mechanochemical activation mechanism enables bond formation under ambient conditions [13].

Catalyst Systems for Efficient Synthesis

Palladium-Based Catalytic Systems

Palladium catalysts demonstrate exceptional versatility in fatty acid functionalization reactions [34] [35] [36]. The development of second-generation catalyst systems incorporating pyridine and quinoline-carboxylate ligands significantly enhances reaction rates and scope [37].

State-of-the-art palladium-catalyzed alkoxycarbonylation reactions enable the efficient conversion of fatty acid derivatives to complex ester products [34]. The integration of hemilabile ligands provides both high activity and enhanced catalyst durability through protective coordination during the catalytic cycle [34].

Copper-Iron Synergistic Systems

The synergistic interaction between copper and iron oxides in supported catalyst systems demonstrates remarkable efficiency for fatty acid hydrogenation [38] [18]. Co-supported Cu/Fe catalysts exhibit activity significantly higher than individual metal oxides or physical mixtures [38] [18].

Mechanistic studies reveal that copper oxide undergoes in-situ reduction to metallic copper, which activates hydrogen [38] [18]. Hydrogen spillover to iron oxide sites enables selective reduction of fatty acids to alcohols under moderate conditions (180°C, 30 bar H₂) [38] [18].

Nickel-Based Alloy Catalysts

Nickel-rhenium bimetallic catalysts enable low-temperature fatty acid hydrogenation with exceptional selectivity [39]. The formation of NiRe alloy improves metal dispersion and enhances hydrogen activation capability [39].

The preferential adsorption of fatty acids over fatty alcohols on NiRe catalyst surfaces enables high selectivity at low temperatures (150°C) [39]. This selectivity mechanism allows for the production of fatty alcohols without over-reduction to alkanes [39].

Enzyme-Based Catalytic Systems

Lipase-catalyzed reactions provide exceptional selectivity and operate under mild conditions [40] [41]. Candida antarctica lipase B (CALB) and Eversa Transform 2.0 demonstrate high efficiency in fatty acid ester hydrolysis [41].

The development of continuous flow biocatalytic systems enables industrial-scale implementation of enzymatic fatty acid synthesis [40]. Robust biocatalyst formulations maintain activity under process conditions while enabling easy separation and recovery [40].

Zinc(II) Lewis Acid Catalysts

Simple zinc(II) salts provide effective and recyclable catalysts for fatty acid esterification [27] [28] [29]. The catalytic activity depends strongly on the counterion, with poorly coordinating anions (perchlorate, triflate) or basic Brønsted anions (oxide, acetate, carbonate) showing highest efficiency [27] [29].

The unique recovery mechanism of zinc catalysts involves precipitation as insoluble carboxylates upon cooling, enabling complete recovery and recycling [27] [29]. This approach combines the efficiency of homogeneous catalysis with the advantages of heterogeneous catalyst separation [27] [29].

Process Optimization Data

The comprehensive evaluation of catalyst systems reveals significant performance variations across different applications. Table 2 summarizes key performance metrics for major catalyst families, demonstrating the relationship between catalyst structure and operational parameters. These data provide essential guidance for catalyst selection in industrial applications.